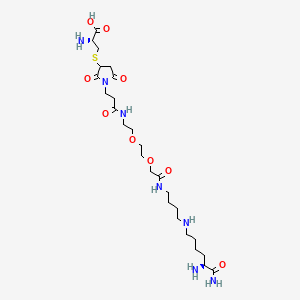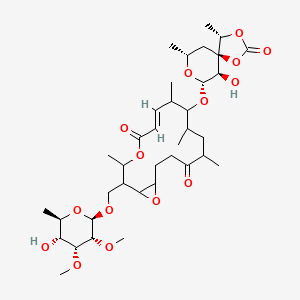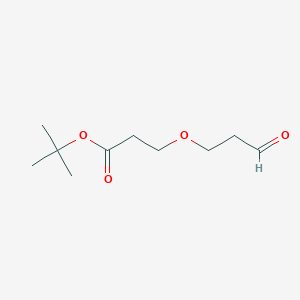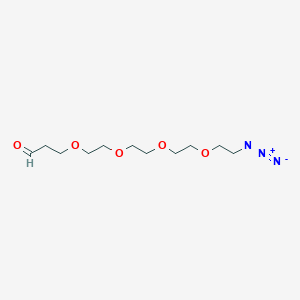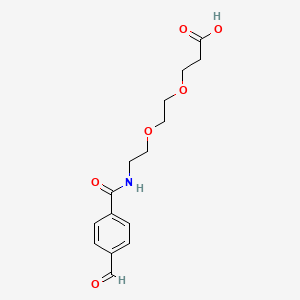
Alstonidine acetate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alstonidine acetate trihydrate is a biochemical.
Applications De Recherche Scientifique
Herbicide Mechanisms :
- ALS-inhibiting herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthio(oxy)-benzoates, and sulfonylamino-carbonyltriazolinones, are widely used for weed control. They act by interfering with the ALS enzyme, essential in the biosynthetic pathway of branched-chain amino acids in plants (Zhou et al., 2007).
Herbicide Resistance :
- A study on the molecular basis of imidazolinone tolerance in field isolates of cocklebur (Xanthium sp.) from Mississippi and Missouri found that tolerance was conferred by a form of ALS that was less sensitive to inhibitors than the wild type. This research shows that mutations conferring herbicide tolerance can also occur in nature (Bernasconi et al., 1995).
ALS Inhibitors and Plant Metabolism :
- ALS inhibitors are the primary target site for at least four structurally distinct classes of herbicides. The study of ALS provides insights into the selective targeting between plants and mammals, making it an attractive target for modern herbicide research (Shimizu et al., 2002).
Chemical Marker for ALS-inhibitor Herbicides :
- A study developed a chemical profiling technique for ALS-inhibitor herbicides using 2-aminobutyric acid. This method is an excellent, selective chemical marker technique for real-world plant matrixes (Loper et al., 2002).
ALS and Genetic Engineering :
- A study on metabolic engineering of Escherichia coli to enhance recombinant protein production introduced the alsS gene from Bacillus subtilis, encoding ALS. This heterologous enzyme modified glycolytic fluxes, reducing acetate accumulation and improving recombinant protein production (Aristidou et al., 1995).
Propriétés
Numéro CAS |
25442-92-6 |
|---|---|
Formule moléculaire |
C24H32N2O8 |
Poids moléculaire |
476.53 |
Nom IUPAC |
methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate trihydrate |
InChI |
InChI=1S/C24H26N2O5.3H2O/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3;;;/h5-10,13-14,18-19H,11-12H2,1-4H3;3*1H2/t14-,18-,19-;;;/m0.../s1 |
Clé InChI |
MCGHEKJRLIEUIK-HDTQAHQWSA-N |
SMILES |
O=C(C1=CO[C@@H](C)[C@H](COC(C)=O)[C@@H]1CC2=NC=CC3=C2N(C)C4=C3C=CC=C4)OC.[H]O[H].[H]O[H].[H]O[H] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alstonidine acetate trihydrate, Alstonidine acetyl deriv trihydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



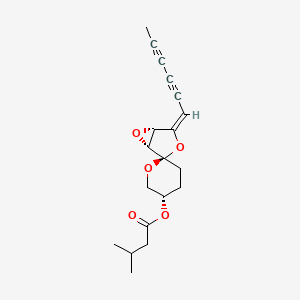

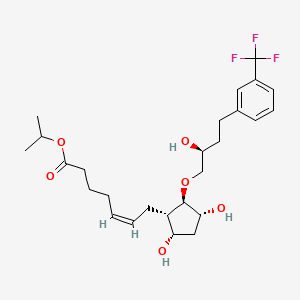

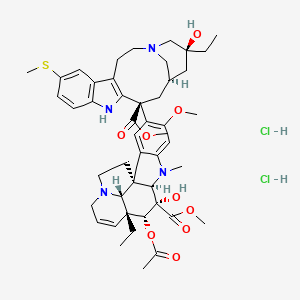
![2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-](/img/structure/B605276.png)
